molecular formula C12H22ClNO B1285120 N-(2-Tert-butylcyclohexyl)-2-chloroacetamide CAS No. 25329-22-0

N-(2-Tert-butylcyclohexyl)-2-chloroacetamide

Cat. No.: B1285120
CAS No.: 25329-22-0
M. Wt: 231.76 g/mol
InChI Key: IWYOLTOAYPMSIZ-UHFFFAOYSA-N
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Description

N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is a chloroacetamide derivative characterized by a cyclohexyl ring substituted with a tert-butyl group at the 2-position and a chloroacetamide moiety. Chloroacetamides are versatile intermediates in agrochemical and pharmaceutical synthesis due to the electrophilic chlorine atom and reactive amide group .

Properties

IUPAC Name

N-(2-tert-butylcyclohexyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO/c1-12(2,3)9-6-4-5-7-10(9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYOLTOAYPMSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589322
Record name N-(2-tert-Butylcyclohexyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25329-22-0
Record name N-(2-tert-Butylcyclohexyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

$$
\text{2-tert-butylcyclohexylamine} + \text{chloroacetyl chloride} \xrightarrow[\text{base}]{\text{solvent, low temp}} \text{N-(2-tert-butylcyclohexyl)-2-chloroacetamide} + \text{HCl}
$$

  • The reaction is typically performed in an inert organic solvent such as dichloromethane .
  • A base such as triethylamine is added to neutralize the hydrochloric acid generated.
  • Temperature control (often 0–5 °C) is critical to minimize side reactions and improve yield.

This method is consistent with the preparation of similar chloroacetamide compounds, such as N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide, where the amine reacts with chloroacetyl chloride in the presence of a base and solvent.

Detailed Preparation Methods and Conditions

Laboratory-Scale Synthesis

  • Reagents : 2-tert-butylcyclohexylamine, chloroacetyl chloride, triethylamine, dichloromethane.
  • Procedure :
    • Dissolve the amine in dichloromethane under an inert atmosphere.
    • Cool the solution to 0–5 °C.
    • Slowly add chloroacetyl chloride dropwise with stirring.
    • Add triethylamine gradually to neutralize HCl.
    • Stir the reaction mixture for 1–3 hours at low temperature.
    • Quench the reaction with water, separate the organic layer.
    • Wash with brine, dry over anhydrous sodium sulfate.
    • Concentrate and purify by recrystallization or column chromatography.

Industrial-Scale Considerations

  • Use of continuous flow reactors to improve control over reaction parameters such as temperature, mixing, and residence time, enhancing yield and purity.
  • Purification by distillation or crystallization depending on the physical properties of the product.
  • Recycling of unreacted starting materials and solvents to improve process efficiency.

Alternative Synthetic Routes and Catalytic Methods

Synthesis via Ester-Ammonia Reaction

  • Mono-chloroacetamide derivatives can be prepared by reacting esters of chloroacetic acid with anhydrous ammonia at controlled temperatures (10–30 °C).
  • This method is less direct for the target compound but relevant for chloroacetamide synthesis in general.
  • The reaction proceeds rapidly with minimal by-products, and the product can be isolated by filtration and washing.

Acid-Catalyzed Amidoalkylation

  • Strong Brønsted acids (e.g., sulfuric acid with P4O10) can catalyze the formation of chloroacetamide derivatives via amidoalkylation reactions.
  • This method is more specialized and may be used for derivatives with aromatic substituents rather than alicyclic amines.

Purification and Characterization

  • Purification typically involves column chromatography or recrystallization .
  • Analytical techniques include NMR spectroscopy , HPLC , and mass spectrometry to confirm structure and purity.
  • Melting point determination (e.g., 149–150 °C for related compounds) assists in assessing purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Acylation with chloroacetyl chloride 2-tert-butylcyclohexylamine, triethylamine, DCM, 0–5 °C 60–85* Most common, direct, scalable
Ester + Anhydrous Ammonia Chloroacetic acid ester, NH3 gas, 10–30 °C High General chloroacetamide synthesis, less direct for target compound
Acid-Catalyzed Amidoalkylation Strong acids (H2SO4, P4O10), CCl4 solvent Variable Specialized for aromatic derivatives

*Yield range estimated from analogous chloroacetamide syntheses.

Research Findings and Optimization Notes

  • Temperature control is critical to avoid side reactions such as hydrolysis or polymerization.
  • Use of strong bases like triethylamine improves reaction efficiency by scavenging HCl.
  • Continuous flow synthesis enhances reproducibility and scalability.
  • Purification by distillation or chromatography depends on the boiling points and solubility of the product and impurities.
  • Catalyst choice (e.g., strong acid ion exchange resins) is important in related esterification or alkene addition steps for precursor synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the cyclohexane ring and tert-butyl group can undergo typical oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidizing the cyclohexane ring.

Major Products:

    Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

    Hydrolysis: The major products are 2-tert-butylcyclohexylamine and chloroacetic acid.

Scientific Research Applications

Chemistry: N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Tert-butylcyclohexyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroacetamide group reacts with nucleophilic sites on biomolecules such as proteins or DNA. This interaction can lead to the inhibition of biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Chloroacetamide Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Structural Features
N-(2-Tert-butylcyclohexyl)-2-chloroacetamide* C₁₂H₂₂ClNO 247.76 Not reported Likely lipophilic (inferred) 2-tert-butylcyclohexyl; single Cl on acetamide
N-(4-Tert-butylcyclohexyl)-2,2-dichloroacetamide C₁₂H₂₁Cl₂NO 278.21 Not reported Not reported 4-tert-butylcyclohexyl; two Cl on acetamide
N-(Tert-butyl)-2-chloroacetamide C₆H₁₂ClNO 149.62 92.8–94.6 Dichloromethane, methanol, ethyl acetate Linear tert-butyl group; no cyclohexyl ring
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₆Cl₂NO₂ 316.19 Not reported Not reported Cyclohexyl; dichlorophenoxy side chain

*Inferred properties based on analogs.

  • Chlorine Substitution: The 2,2-dichloroacetamide group in N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide increases electrophilicity, enhancing its suitability as a pesticide precursor compared to mono-chloro derivatives.

Biological Activity

N-(2-Tert-butylcyclohexyl)-2-chloroacetamide is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloroacetamide functional group attached to a tert-butyl-substituted cyclohexyl moiety. Its molecular formula is C12H22ClNOC_{12}H_{22}ClNO . The structural features contribute to its unique reactivity and interaction with biological macromolecules.

Synthesis

The synthesis of this compound typically involves the reaction of 2-tert-butylcyclohexylamine with chloroacetyl chloride. The reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid produced during the process. This method allows for the production of the compound in a controlled manner, ensuring high purity and yield .

The biological activity of this compound primarily revolves around its interaction with enzymes and proteins. The chloroacetamide group is known for its ability to form covalent bonds with thiol groups in proteins, which can lead to enzyme inhibition. This mechanism is particularly relevant in the context of anti-inflammatory responses, where such compounds can modulate signaling pathways by targeting specific proteins involved in inflammation .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study highlighted that similar chloroacetamido compounds exhibit significant anti-inflammatory properties by inhibiting key regulatory proteins involved in inflammatory signaling pathways. For instance, compounds like CWR-J02, which share structural similarities with this compound, demonstrated the ability to inhibit glutathione-dependent enzymes, leading to reduced inflammatory cytokine production in microglial cells .
  • Toxicological Assessment : Toxicological studies indicate that compounds with similar structures generally exhibit low toxicity profiles when administered at therapeutic doses. For example, studies on cyclic acetates have shown minimal adverse effects at low concentrations, suggesting a favorable safety margin for compounds like this compound .
  • Biochemical Interactions : Research has demonstrated that this compound can effectively interact with various biochemical targets due to its steric properties provided by the tert-butyl and cyclohexane groups. These interactions can enhance binding affinity towards specific enzymes or receptors, making it a candidate for further pharmacological exploration .

Data Table: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryInhibition of inflammatory cytokines through enzyme modulation
ToxicityLow toxicity observed in animal models at therapeutic doses
Enzyme InteractionCovalent modification of thiol-containing enzymes leading to functional inhibition

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-Tert-butylcyclohexyl)-2-chloroacetamide and its analogs?

The synthesis typically involves condensation of chloroacetyl chloride with a substituted cyclohexylamine under basic conditions. For example, refluxing the amine with chloroacetyl chloride in triethylamine yields the acetamide derivative, followed by purification via recrystallization (e.g., pet-ether or ethanol) . Key parameters include reaction time (4–6 hours), stoichiometry, and base selection to minimize byproducts like 2,2,2-trichloroethane derivatives .

Q. Which spectroscopic techniques are critical for characterizing chloroacetamide derivatives?

Essential methods include:

  • IR spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
  • NMR (¹H/¹³C) : Reveals substituent effects (e.g., tert-butyl group at δ 1.2–1.4 ppm) and confirms amide bond formation .
  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N-H···O interactions), and packing motifs .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity?

The bulky tert-butyl group on the cyclohexane ring induces steric hindrance, reducing nucleophilic attack at the amide nitrogen. Electronically, it stabilizes nearby substituents through hyperconjugation, altering reaction pathways in derivatization (e.g., Suzuki coupling or halogenation) .

Advanced Research Questions

Q. How can crystallographic data discrepancies in chloroacetamide derivatives be resolved?

Discrepancies in bond angles or hydrogen-bonding patterns (e.g., N-C-C-Cl torsion angles varying by ±10°) require complementary techniques:

  • DFT calculations : Validate experimental geometries and predict electronic environments .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···π contacts) that influence crystal packing .
  • Multi-temperature XRD : Captures thermal motion effects on molecular conformation .

Q. What strategies optimize selectivity in functionalizing chloroacetamides for bioactivity studies?

  • Protecting group strategies : Temporarily shield the amide nitrogen during derivatization (e.g., Boc protection) to direct reactivity to the chloroacetyl group .
  • Metal coordination : Functionalization via Hg(II) or other metal ions can enhance selectivity in sensor applications, as demonstrated in thiacalixarene derivatives .
  • SAR-guided design : Systematic variation of substituents (e.g., halogen position) to correlate structure with antimicrobial or enzyme-inhibitory activity .

Q. How do intramolecular interactions affect the stability of this compound in solution?

Intramolecular hydrogen bonds (e.g., N-H···O=C) stabilize specific conformers, reducing rotational freedom. Solvent polarity modulates this effect: polar solvents disrupt H-bonding, increasing reactivity toward nucleophiles. Computational studies (e.g., molecular dynamics simulations) can model solvent-dependent conformational equilibria .

Q. What computational tools predict the binding affinity of chloroacetamide derivatives to biological targets?

  • Molecular docking : Screens interactions with receptors (e.g., p38 MAP kinase) by analyzing binding poses and key residues (e.g., hydrophobic pockets accommodating tert-butyl groups) .
  • QM/MM simulations : Combines quantum mechanics (electronic effects) and molecular mechanics (conformational flexibility) to refine binding energy estimates .
  • ADMET prediction : Assesses pharmacokinetic properties (e.g., logP, metabolic stability) using software like SwissADME .

Methodological Challenges & Data Contradictions

Q. How should researchers address conflicting bioactivity data in chloroacetamide studies?

Contradictions often arise from assay variability (e.g., MIC values differing across bacterial strains). Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing .
  • Dose-response curves : Confirm activity across multiple concentrations.
  • Metabolite profiling : Rule out degradation products as false positives .

Q. Why do similar chloroacetamide derivatives exhibit divergent crystallization behaviors?

Subtle substituent changes (e.g., Cl vs. Br) alter molecular symmetry and van der Waals interactions, leading to different space groups (e.g., P2₁/c vs. P-1). Pre-crystallization screening (e.g., solvent/anti-solvent trials) is critical for reproducible crystal growth .

Safety & Handling in Research Settings

Q. What safety precautions are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential lachrymatory effects .
  • Storage : Inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloroacetyl group .

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